molecular formula C18H24FN3O B4952773 3-[4-(4-Butanoyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile

3-[4-(4-Butanoyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile

Cat. No.: B4952773
M. Wt: 317.4 g/mol
InChI Key: HJYQFVNPDIIVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Butanoyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a butanoyl group, a fluorine atom, and a methyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 3-[4-(4-Butanoyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting an appropriate amine with a dihaloalkane under basic conditions.

    Introduction of the butanoyl group: This step involves the acylation of the piperazine ring using butanoyl chloride in the presence of a base such as triethylamine.

    Fluorination and methylation:

    Formation of the propanenitrile group: This final step involves the reaction of the intermediate compound with acrylonitrile under basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

3-[4-(4-Butanoyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring, using nucleophiles like hydroxide ions or amines.

    Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[4-(4-Butanoyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-Butanoyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, or it may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

3-[4-(4-Butanoyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile can be compared with other similar compounds, such as:

    3-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile: This compound has an acetyl group instead of a butanoyl group, which may affect its chemical reactivity and biological activity.

    3-[4-(4-Butanoyl-2-chloro-5-methylphenyl)piperazin-1-yl]propanenitrile: The presence of a chlorine atom instead of a fluorine atom can influence the compound’s electronic properties and its interactions with biological targets.

    3-[4-(4-Butanoyl-2-fluoro-5-ethylphenyl)piperazin-1-yl]propanenitrile: The substitution of a methyl group with an ethyl group can affect the compound’s steric properties and its overall biological activity.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

3-[4-(4-butanoyl-2-fluoro-5-methylphenyl)piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O/c1-3-5-18(23)15-13-16(19)17(12-14(15)2)22-10-8-21(9-11-22)7-4-6-20/h12-13H,3-5,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYQFVNPDIIVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)CCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.